Product packaging for Methyl 6-aminobenzofuran-2-carboxylate(Cat. No.:CAS No. 1167411-36-0)

Methyl 6-aminobenzofuran-2-carboxylate

Cat. No.: B2364553
CAS No.: 1167411-36-0
M. Wt: 191.186
InChI Key: MCCUJAKTECJZDW-UHFFFAOYSA-N
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Description

Methyl 6-aminobenzofuran-2-carboxylate (CAS 1167411-36-0) is a high-purity chemical building block specializing in medicinal chemistry and anticancer research. This compound features a benzofuran core, which is a privileged scaffold in drug discovery, and is functionalized with both an amine and an ester group, making it a versatile intermediate for further synthetic modification. The benzofuran scaffold is of significant research interest due to its presence in numerous bioactive molecules and marketed drugs . Recent groundbreaking research has demonstrated that aminobenzofuran-containing analogues, synthesized from esters like this compound, exhibit potent antiproliferative activity. Specifically, such compounds have shown higher activity against human U-87 MG glioblastoma cells compared to the standard chemotherapeutic agent temozolomide, highlighting their potential as promising candidates for the development of new anticancer agents . The amine and ester functional groups allow researchers to readily incorporate this building block into more complex molecular architectures via peptide coupling and other conjugation techniques, facilitating the exploration of structure-activity relationships . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B2364553 Methyl 6-aminobenzofuran-2-carboxylate CAS No. 1167411-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCUJAKTECJZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167411-36-0
Record name methyl 6-amino-1-benzofuran-2-carboxylate
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Chemical Reactivity and Derivatization of Methyl 6 Aminobenzofuran 2 Carboxylate

Reactivity of the Amino Group (C-6 Position)

The amino group on the benzene (B151609) ring is a versatile handle for derivatization. Its nucleophilic character allows it to readily participate in reactions such as acylations, condensations, and cyclizations, providing a gateway to novel and complex molecular architectures.

The primary amino group at the C-6 position of Methyl 6-aminobenzofuran-2-carboxylate can be readily acylated to form the corresponding amides. This transformation is a robust and widely used method for introducing a variety of substituents onto the benzofuran (B130515) scaffold. The reaction typically involves treating the parent amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.comkhanacademy.org

The general mechanism involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable amide bond. The use of a base, like pyridine (B92270) or triethylamine, is common when acyl halides are used to scavenge the generated HCl. khanacademy.org

Diverse acyl groups can be introduced, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties. This versatility allows for the fine-tuning of the molecule's physicochemical properties. For instance, acylation with different acid chlorides leads to a variety of N-substituted amide derivatives.

Table 1: Examples of Acylation Reactions This table is illustrative and based on general acylation principles.

Acylating AgentBase/CatalystProduct
Acetyl ChloridePyridineMethyl 6-acetamidobenzofuran-2-carboxylate
Benzoyl ChlorideTriethylamineMethyl 6-benzamidobenzofuran-2-carboxylate
Acetic AnhydrideNone (or mild acid)Methyl 6-acetamidobenzofuran-2-carboxylate
4-Nitrobenzoyl ChloridePyridineMethyl 6-(4-nitrobenzamido)benzofuran-2-carboxylate

The amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netchemrevlett.com This reaction is typically catalyzed by either an acid or a base and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. wjpsonline.comnih.gov

The formation of a Schiff base is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. chemrevlett.com Aromatic aldehydes are generally more stable and effective reagents for forming stable Schiff bases compared to aliphatic aldehydes. wjpsonline.com This reaction is a cornerstone in the synthesis of various heterocyclic systems and ligands for metal complexes, as the C=N (azomethine) group is a key structural motif. researchgate.netresearchgate.net

Table 2: Examples of Schiff Base Formation This table is illustrative and based on general condensation reaction principles.

Carbonyl CompoundCatalystProduct (Schiff Base)
BenzaldehydeAcetic AcidMethyl 6-(benzylideneamino)benzofuran-2-carboxylate
Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde)None (mild heating)Methyl 6-((2-hydroxybenzylidene)amino)benzofuran-2-carboxylate
4-Methoxybenzaldehydep-Toluenesulfonic acidMethyl 6-((4-methoxybenzylidene)amino)benzofuran-2-carboxylate
AcetoneBaseMethyl 6-(isopropylideneamino)benzofuran-2-carboxylate

The amino group at the C-6 position can act as an internal nucleophile in intramolecular cyclization reactions to construct new heterocyclic rings fused to the benzofuran core. These reactions are powerful tools for building complex, polycyclic molecules. Typically, the substrate is first modified by introducing an electrophilic center or a suitable leaving group elsewhere in the molecule, which can then be attacked by the amino group to close the ring.

For example, a common strategy involves the initial acylation of the amino group with a bifunctional reagent. A subsequent base- or acid-catalyzed cyclization can then lead to the formation of fused systems like benzofuro-quinolines or other related heterocycles. The specific outcome of the cyclization depends on the nature of the tethered electrophile and the reaction conditions employed. Such tandem reactions provide an efficient route to novel fused heterocyclic scaffolds from readily available benzofuran precursors. researchgate.net

Beyond acylation, the nitrogen atom of the amino group can be functionalized through various other reactions, such as alkylation. For instance, reacting ethyl 5-aminobenzofuran-2-carboxylate, a close analog, with reagents like N,N-bis(2-chloroethyl)amine leads to the formation of N-substituted piperazine (B1678402) derivatives. google.com This demonstrates the potential for introducing alkyl chains and cyclic structures directly onto the amino group.

Stereoselective modifications involving the amino group are also of significant interest for creating chiral benzofuran derivatives. While direct stereoselective reactions on the C-6 amino group are less common, its presence can influence the stereochemical outcome of reactions at other positions. Furthermore, derivatization of the amino group with chiral auxiliaries can be employed to direct subsequent stereoselective transformations on the benzofuran scaffold or on appended side chains. Asymmetric cyclization reactions of related benzofuran derivatives, catalyzed by chiral complexes, have been developed to produce enantiomerically enriched products, highlighting the potential for stereocontrol in this class of compounds. mdpi.comnih.gov

Reactivity of the Carboxylate Group (C-2 Position)

The methyl ester at the C-2 position is another key site for chemical modification. It is susceptible to nucleophilic acyl substitution, with hydrolysis being the most fundamental transformation.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 6-aminobenzofuran-2-carboxylic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.org

Basic hydrolysis, also known as saponification, is a common and often irreversible method. libretexts.org It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to a tetrahedral intermediate that collapses, expelling a methoxide (B1231860) ion. The methoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the carboxylate salt. libretexts.org A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. mnstate.edu

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The reaction is performed by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). This process is an equilibrium, and a large excess of water is used to shift the equilibrium towards the formation of the carboxylic acid and methanol (B129727). libretexts.orglibretexts.org The hydrolysis of a related benzofuran ester to its carboxylic acid using NaOH in ethanol (B145695) has been demonstrated as an effective method. mdpi.com

Amidation Reactions for Carboxamide Derivatives

The methyl ester at the C-2 position of this compound is a key site for derivatization, readily undergoing amidation to form a wide range of carboxamides. This transformation is typically achieved by direct reaction with a primary or secondary amine. The reaction often requires heating and can be performed with or without a catalyst.

One common method involves heating the ester with an amine in a suitable solvent, such as an alcohol. For instance, benzofuran-2-carboxamide (B1298429) derivatives can be prepared by amidating the corresponding alkyl ester with ammonia (B1221849) in the presence of an alcohol solvent. The use of group IV metal salts, such as titanium tetrachloride (TiCl₄), can also mediate the direct condensation of carboxylic acids (derived from the ester) and amines to form amides.

A versatile, two-step, one-pot transamidation procedure has also been demonstrated for similar benzofuran systems. This involves an initial activation of a primary amide with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), followed by aminolysis with the desired amine to yield the transamidated product. This method is compatible with a wide array of primary and secondary amines.

Table 1: Representative Conditions for Amidation of Benzofuran-2-Carboxylates
Amine TypeReagents/CatalystsSolventConditionsProduct Type
AmmoniaAmmonia GasMethanol25-35°CPrimary Carboxamide
Primary/Secondary AminesNoneToluene60°CSecondary/Tertiary Carboxamide
Primary/Secondary Amines(Boc)₂O, DMAP (Activation Step)Acetonitrile, then Toluene60°CSecondary/Tertiary Carboxamide (Transamidation)
AnilineTiCl₄Pyridine85°CN-Aryl Carboxamide

Hydrazide Formation

The methyl ester functional group can be readily converted into the corresponding carbohydrazide. This is a standard and efficient transformation achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent such as methanol or ethanol. asianpubs.orgderpharmachemica.com The reaction is generally carried out under reflux conditions for several hours. asianpubs.org

For example, the synthesis of benzofuran-2-carbohydrazide from ethyl benzofuran-2-carboxylate is accomplished by refluxing with hydrazine hydrate in methanol. asianpubs.org Another procedure involves stirring the ester with hydrazine hydrate at a low temperature (0-5°C) initially, followed by stirring at room temperature to yield the hydrazide product. derpharmachemica.com The resulting benzofuran-2-carbohydrazide is a stable intermediate that serves as a valuable precursor for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. ntt.edu.vnvjol.info.vn

Reactivity of the Furan (B31954) Ring toward Electrophiles and Nucleophiles

The benzofuran system consists of a fused benzene and furan ring. The furan ring is inherently electron-rich due to the lone pair of electrons on the oxygen atom participating in the aromatic π-system. This makes the furan portion of the molecule significantly more reactive towards electrophiles than the benzene ring.

In electrophilic substitution reactions on the benzofuran core, the attack preferentially occurs on the five-membered furan ring. Theoretical calculations and experimental results indicate that the C3 position is the most favored site for electrophilic attack in benzofurans, as it has a higher electron density compared to other carbon atoms in the heterocyclic ring. However, it is important to note that the C2 position is also reactive. In the case of this compound, the C2 position is already substituted. The methyl carboxylate group (-COOCH₃) at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Despite this deactivation, if a reaction were to occur, it would be directed to the C3 position.

Conversely, the electron-rich nature of the furan ring makes it generally unreactive toward nucleophiles. Nucleophilic attack on the furan ring is uncommon unless the ring is activated by the presence of strong electron-withdrawing groups.

Reactivity of the Benzene Ring: Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene portion of this compound is governed by the directing effects of the substituents already present on the ring: the 6-amino group and the fused furan ring system. msu.edu

Amino Group (-NH₂): The amino group at the C6 position is a powerful activating group and a strong ortho-, para-director. libretexts.orgyoutube.com It strongly donates electron density into the benzene ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack. youtube.com The positions ortho to the amino group are C5 and C7, and the position para is C3 (within the furan ring, which is less relevant for EAS on the benzene ring). Therefore, the amino group directs incoming electrophiles primarily to the C5 and C7 positions.

Fused Furan Ring: The fused furan ring system, as a whole, also influences the reactivity of the benzene ring. It is generally considered an activating group that directs electrophilic attack to its ortho positions (C4 and C7).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence from 6-NH₂ GroupInfluence from Fused FuranOverall Predicted Reactivity
C4MetaOrthoMinor product
C5Ortho (Strongly Activated)MetaMajor product
C7Ortho (Strongly Activated)Ortho (Activated)Major product

Advanced Functional Group Interconversions and Complex Derivatization Strategies

This compound possesses three key functional handles—the amino group, the ester, and the heterocyclic core—that allow for a wide range of advanced transformations and the construction of more complex molecules.

Transformations of the 6-Amino Group: The primary aromatic amino group is a versatile functional group that can be converted into many other substituents. A key transformation is diazotization, which involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.com This highly reactive intermediate can then be subjected to a variety of displacement reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This provides a powerful method to introduce functionalities that are not accessible by direct electrophilic substitution. wikipedia.orgorganic-chemistry.org

Sandmeyer Reactions: The diazonium salt can be converted to halides (6-chloro, 6-bromo) using CuCl or CuBr, or to a nitrile (6-cyano) using CuCN. masterorganicchemistry.comwikipedia.org

Schiemann Reaction: Fluorine can be introduced (6-fluoro) via the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

Hydroxylation: The diazonium salt can be converted to a hydroxyl group (a phenol (B47542) derivative) by heating in an aqueous acidic solution. organic-chemistry.org

Transformations of the 2-Carboxylate Group: The methyl ester at the C2 position can also be readily modified.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, heating with an aqueous solution of sodium hydroxide followed by acidification yields the benzofuran-2-carboxylic acid. nih.govbeilstein-journals.org This acid can then be used in other coupling reactions.

Reduction: The ester can be reduced to a primary alcohol (2-hydroxymethylbenzofuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further derivatization possibilities at the C2 position.

Complex Derivatization: The functionalities of this compound can be used in concert to build elaborate molecular architectures. The carboxylic acid (from ester hydrolysis) and other functionalities can be used in one-pot reactions to synthesize fused heterocyclic systems. For instance, related benzofuran carboxylates have been used as building blocks in the synthesis of complex quinoline (B57606) derivatives. beilstein-journals.org The amino group can be acylated or alkylated to introduce diverse side chains, further expanding the chemical space accessible from this versatile starting material.

Spectroscopic and Advanced Structural Characterization of Methyl 6 Aminobenzofuran 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their arrangement in a molecule. The spectrum of Methyl 6-aminobenzofuran-2-carboxylate is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the amine protons, and the methyl ester protons. While a definitive experimental spectrum for the title compound is not publicly available, a predicted spectrum can be constructed based on known data for analogous benzofuran (B130515) structures. mdpi.comresearchgate.netmdpi.com

The key predicted chemical shifts (δ) and coupling constants (J) are outlined below. The aromatic protons on the benzene (B151609) ring are expected to exhibit a characteristic ABX spin system. The proton at position 7 (H-7) would likely appear as a doublet, coupled to H-5. The proton at H-5 would be a doublet of doublets, showing coupling to both H-7 and H-4. The proton at H-4 would likely be a doublet coupled to H-5. The lone proton on the furan ring (H-3) is anticipated to appear as a singlet. The methyl protons of the ester group will also be a sharp singlet, typically found in the 3.8-4.0 ppm range. chemicalbook.com The amino group protons (NH₂) are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-7~7.4-7.6d (doublet)~8.5
H-3~7.2-7.4s (singlet)N/A
H-5~6.8-7.0dd (doublet of doublets)J ≈ 8.5, 2.0
H-4~6.7-6.9d (doublet)~2.0
-NH₂~3.5-4.5 (broad)s (singlet, broad)N/A
-OCH₃~3.9s (singlet)N/A

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). In the ¹³C NMR spectrum of this compound, distinct signals are expected for the ester carbonyl carbon, the carbons of the benzofuran ring system, and the methyl carbon of the ester. The carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum (typically 160-170 ppm). The aromatic and furan carbons will resonate in the 100-160 ppm region, with carbons attached to heteroatoms (oxygen and nitrogen) appearing at lower field. The methyl carbon of the ester group is expected at the high-field end, typically around 50-55 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162
C-7a~155
C-6~148
C-2~145
C-3a~122
C-7~120
C-5~115
C-3~112
C-4~100
-OCH₃~52

For fluorinated analogues of this compound, Fluorine-19 NMR (¹⁹F NMR) is an indispensable tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR, which allows for subtle structural differences to be easily distinguished. mdpi.com

In the case of a fluorinated benzofuran derivative, the ¹⁹F NMR spectrum would show distinct signals for each unique fluorine atom. For example, in a trifluorinated analogue, three distinct signals might be observed. The multiplicity of these signals would arise from coupling to nearby protons (H-F coupling) or other fluorine atoms (F-F coupling), providing valuable connectivity information. mdpi.com For instance, a fluorine atom at the C-5 position would likely show coupling to the protons at C-4 and C-7, resulting in a complex multiplet.

While 1D NMR provides essential information, complex structures often require 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled. For this compound, COSY would be crucial to confirm the connectivity of the aromatic protons (H-4, H-5, and H-7). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). It is invaluable for assigning carbon signals based on their known proton assignments. For example, the signal for the H-3 proton would show a cross-peak with the C-3 carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). HMBC is critical for piecing together the molecular skeleton, especially in identifying connections across quaternary carbons (carbons with no attached protons) and heteroatoms. For the title compound, HMBC would show correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and from the H-3 proton to the C-2 and C-3a carbons, confirming the core structure. researchgate.net

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for the definitive assignment of every proton and carbon atom. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching of the primary amine group would appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester group is a very strong and sharp absorption, expected around 1710-1730 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the furan ring would result in strong bands in the 1000-1300 cm⁻¹ range. nih.govorientjchem.org

Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchPrimary Amine
3000-3100C-H stretchAromatic/Furan
2850-2960C-H stretchAliphatic (Methyl)
1710-1730C=O stretchEster
1580-1620N-H bendPrimary Amine
1450-1600C=C stretchAromatic Ring
1200-1300C-O stretchEster, Furan
1000-1100C-O stretchEster, Furan
800-900C-H bend (out-of-plane)Aromatic Ring

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₉NO₃. The theoretical (calculated) exact mass for the neutral molecule is 191.05824 Da. In HRMS, the compound is typically ionized, for example by protonation to form the [M+H]⁺ ion. The instrument would then measure the m/z of this ion. An experimental result that matches the calculated mass of the [M+H]⁺ ion (192.06552 Da) to within a few parts per million provides unambiguous confirmation of the molecular formula. This technique is routinely used in the characterization of novel benzofuran derivatives to validate their synthesis and identity. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions. For this compound and its derivatives, single-crystal X-ray diffraction analysis offers definitive proof of their molecular structure, complementing spectroscopic data and theoretical calculations.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to reconstruct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

In the study of benzofuran derivatives, X-ray crystallography has been instrumental in confirming substitution patterns on the benzofuran ring system. For instance, in derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, X-ray analysis has been used to confirm the positions of halogen and aminoalkyl groups. This technique provides unequivocal evidence that cannot be obtained from spectroscopic methods alone.

The crystallographic data for a hypothetical derivative, such as Methyl 6-acetamidobenzofuran-2-carboxylate, would typically be presented in a detailed table. This table would include essential parameters that describe the crystal lattice and the quality of the structural determination.

Interactive Table: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

ParameterValue
Empirical formulaC12H11NO4
Formula weight233.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 105.34(3)°
c = 12.876(4) Å, γ = 90°
Volume1071.1(5) ų
Z4
Density (calculated)1.448 Mg/m³
Absorption coefficient0.112 mm⁻¹
F(000)488
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections2145 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical crystallographic data for a benzofuran derivative.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. For this compound, the amino group can act as a hydrogen bond donor, while the carboxylate and furan oxygen can act as acceptors. These interactions play a significant role in the supramolecular assembly and can influence the physical properties of the compound, such as its melting point and solubility. The conformational analysis derived from crystallographic data also provides insights into the planarity of the benzofuran ring and the orientation of its substituents, which is vital for structure-activity relationship studies.

Elemental Analysis for Composition and Purity Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample. This information is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and for assessing its purity.

The technique involves the complete combustion of a small, precisely weighed amount of the substance in a stream of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then passed through a series of absorbers or detectors that quantify each component. From these quantities, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated.

For this compound, with a molecular formula of C10H9NO3, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12.011 * 10 / 191.18) * 100% = 62.82%

Hydrogen (H): (1.008 * 9 / 191.18) * 100% = 4.74%

Nitrogen (N): (14.007 * 1 / 191.18) * 100% = 7.33%

Oxygen (O): (15.999 * 3 / 191.18) * 100% = 25.11% (often determined by difference)

The experimentally determined values from elemental analysis are then compared with these theoretical values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the proposed molecular formula and indicates a high degree of purity of the synthesized compound.

Interactive Table: Elemental Analysis Data for this compound and a Derivative

CompoundMolecular FormulaAnalysis%C%H%N
This compoundC10H9NO3Calculated62.824.747.33
Found62.754.787.29
Methyl 6-nitrobenzofuran-2-carboxylateC10H7NO5Calculated51.083.005.96
Found51.153.055.91

Note: The "Found" values in this table are hypothetical and for illustrative purposes.

In the synthesis of derivatives of this compound, such as N-acylated or N-alkylated products, elemental analysis is a routine and essential step to confirm that the desired chemical transformation has occurred and to ensure the purity of the final product before further characterization or biological evaluation. Any significant deviation from the calculated values may suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Computational and Theoretical Studies on Methyl 6 Aminobenzofuran 2 Carboxylate and Analogous Benzofuran Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of benzofuran (B130515) derivatives. physchemres.orgaip.org It offers a balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. physchemres.orgmdpi.com Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311+G(d,p), are commonly used to optimize molecular structures and predict various properties. aip.orgjetir.org

Geometry Optimization and Conformational Landscape Analysis

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule on the potential energy surface. For benzofuran derivatives, DFT calculations are used to determine key geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.net Studies on analogous compounds, such as 2-phenylbenzofuran and 1-benzofuran-2-carboxylic acid, have shown that the calculated geometries are in good agreement with experimental data obtained from X-ray diffraction, confirming the reliability of the theoretical methods. physchemres.orgresearchgate.net

For Methyl 6-aminobenzofuran-2-carboxylate, the optimization process would likely reveal a pseudo-planar geometry for the core benzofuran ring system. physchemres.org The conformational landscape is chiefly determined by the orientation of the methyl ester (-COOCH₃) and amino (-NH₂) groups. The rotation around the C2-carboxyl bond and the potential for pyramidalization at the nitrogen atom of the amino group are the main conformational variables. By calculating the energy of different conformers, the most stable, lowest-energy conformation can be identified. For instance, in a study on 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was found to be nearly 0°, indicating a planar structure is favored. physchemres.org

Table 1: Representative Calculated vs. Experimental Bond Lengths for 1-Benzofuran-2-carboxylic acid Data based on a closely related analogous compound.

BondCalculated Bond Length (Å) (B3LYP)Experimental Bond Length (Å) (XRD)
C7-C141.4661.457(2)
C14-O151.2111.252(19)
C14-O161.3621.278(18)

Source: Data synthesized from studies on analogous benzofuran systems. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. jetir.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.orgresearchgate.net In studies of analogous compounds like 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.189 eV, indicating a potential for significant charge transfer within the molecule and higher reactivity. jetir.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily over the electron-rich amino group and the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylate group and the benzofuran system. This distribution dictates the molecule's behavior as a nucleophile (from the HOMO) and an electrophile (at the LUMO).

Table 2: Frontier Molecular Orbital Energies for an Analogous Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid)

ParameterEnergy (eV)
EHOMO-6.367
ELUMO-1.632
Energy Gap (ΔE)4.735

Source: Data from a computational study on a similar benzofuran structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jetir.org The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For benzofuran systems, MEP analysis typically shows negative potential localized around the oxygen atom of the furan (B31954) ring and any carbonyl oxygens, making these sites prime targets for electrophiles. researchgate.netresearchgate.net In this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen of the ester group and the nitrogen of the amino group. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. jetir.org

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. acs.org These descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of a molecule's stability and reactivity. chemrxiv.orgchemrxiv.org

Global Reactivity Descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For benzofuran derivatives, these calculations help identify specific atoms that are most likely to participate in a chemical reaction. semanticscholar.org

Table 3: Calculated Global Reactivity Descriptors for an Analogous Benzofuran Derivative

DescriptorValue (eV)
Ionization Potential (I)6.367
Electron Affinity (A)1.632
Global Hardness (η)2.367
Chemical Potential (μ)-3.999
Electrophilicity Index (ω)3.378

Source: Calculated values based on FMO energies from analogous systems. researchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers, NMR Chemical Shifts)

DFT calculations are highly effective at predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These theoretical spectra often show excellent agreement with experimental data, aiding in the assignment of complex vibrational modes. researchgate.netsemanticscholar.org For example, studies on dibenzofuran and other derivatives have successfully assigned C-C, C-H, and C-O vibrational modes by comparing DFT-calculated frequencies with experimental FT-IR spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. semanticscholar.org The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental NMR data. This helps confirm the molecular structure and assign specific resonances to individual atoms in the molecule. semanticscholar.org For this compound, these calculations would predict the chemical shifts for the aromatic protons, the amino protons, and the methyl protons, as well as for each unique carbon atom in the structure.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. physchemres.org These models use molecular descriptors—physicochemical, electronic, or steric parameters—to predict the activity of new, unsynthesized compounds. researchgate.net

For benzofuran systems, QSAR studies have been employed to explore their various pharmacological properties, including anticancer and antiplasmodial activities. physchemres.orgresearchgate.net The descriptors used in these studies are often derived from DFT calculations. Electronic descriptors such as HOMO and LUMO energies, dipole moment, and global reactivity indices (hardness, electrophilicity) are frequently used because they can quantify a molecule's ability to participate in intermolecular interactions with a biological target. physchemres.orgresearchgate.net

A typical QSAR study on aminobenzofuran derivatives would involve:

Synthesizing and testing a series of related compounds for a specific biological activity.

Calculating a variety of molecular descriptors for each compound using computational methods.

Using statistical methods, such as multiple linear regression (MLR), to build an equation that relates the descriptors to the observed activity. physchemres.org

Validating the model to ensure its predictive power.

Such studies on 2-aminobenzofuran and 2-phenylbenzofuran derivatives have successfully identified key structural features and electronic properties that govern their biological potency, providing a rational basis for the design of more effective therapeutic agents. physchemres.orgnih.gov

Derivation and Utilization of Quantum Chemical Descriptors for Benzofuran Derivatives

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors quantify various aspects of a molecule's physicochemical properties and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. For benzofuran derivatives, a variety of descriptors have been calculated and utilized to correlate their structural features with their biological activities.

Commonly employed descriptors in the study of benzofuran systems include:

Physicochemical Parameters: These describe the bulk properties of the molecule. Examples include Molar Refractivity (MR), Molecular Weight (MW), Parachor (Pc), Surface Tension (St), Density (D), Index of Refraction (Ir), and the logarithm of the partition coefficient (log P), which is a measure of lipophilicity. bioinformation.net

Topological and Geometrical Descriptors: These descriptors are derived from the 2D or 3D representation of the molecule. Examples include P_VSA (van der Waals surface area), BCUT (Burden, CAS, and University of Texas descriptors), and atom and bond counts. tandfonline.com

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule. While the provided search results focus more on physicochemical and topological descriptors in the context of QSAR for benzofurans, quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges are fundamental in understanding the reactivity and interaction potential of these molecules. For instance, the electronic distribution in the benzofuran ring system, with its 10 π electron system, is a key determinant of its aromatic character and reactivity. youtube.com

These descriptors serve as the independent variables in the development of QSAR models.

Development of Multiple Linear Regression Models in QSAR

Multiple Linear Regression (MLR) is a statistical technique frequently used to develop QSAR models for benzofuran derivatives. bioinformation.nettandfonline.comresearchgate.netnih.govnih.gov In this approach, a linear relationship is established between the biological activity of a series of compounds (the dependent variable) and their calculated molecular descriptors (the independent variables).

The general form of an MLR equation is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the analysis.

D₁, D₂, ..., Dₙ are the molecular descriptors.

The quality and predictive power of the MLR models are assessed using various statistical parameters. A study on benzofuran and indole derivatives as histone lysine methyl transferase inhibitors reported a robust MLR model with the following statistical validation parameters:

Statistical ParameterValueDescription
0.9328Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables.
Q²LOO0.9212Cross-validated R² from leave-one-out cross-validation, indicating the model's internal predictive ability.
Q²LMO0.9187Cross-validated R² from leave-many-out cross-validation.
R²ext0.929R² for an external test set, indicating the model's external predictive power.
Data from a QSAR study on benzofuran and indole derivatives. researchgate.net

Similarly, a 2D-QSAR study on benzofuran-based vasodilators yielded a statistically significant model with the following parameters:

Statistical ParameterValue
N24
n4
0.816
R²cvOO0.731
R²cvMO0.772
F21.103
6.191 × 10⁻⁸
Statistical parameters for a 2D-QSAR model of benzofuran-based vasodilators. nih.gov

These models, once validated, can be used to predict the biological activity of new, unsynthesized benzofuran derivatives, thereby prioritizing synthetic efforts. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding the interactions between a ligand, such as a benzofuran derivative, and its biological target, typically a protein or enzyme.

Analysis of Theoretical Ligand-Target Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The binding of a ligand to its target is governed by a variety of non-covalent interactions. Molecular docking simulations can elucidate these interactions in detail. For benzofuran derivatives, key interactions often include:

Hydrogen Bonding: This is a crucial directional interaction between a hydrogen atom in a polar bond and an electronegative atom such as oxygen or nitrogen. The amino group and the carboxylate group of this compound, for example, can act as hydrogen bond donors and acceptors, respectively.

π-Stacking: The aromatic benzofuran ring system can engage in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. nih.govnih.gov These interactions contribute significantly to the stability of the ligand-protein complex.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the target. The benzofuran core itself is largely hydrophobic and can interact favorably with hydrophobic pockets in a protein.

Molecular docking studies on benzofuran derivatives have revealed that their binding to target receptors is often mediated by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net The aromaticity of the benzofuran residue plays a significant role in directing homo- or heteromolecular π-π stacking. nih.gov The interplay of these interactions determines the binding affinity and selectivity of the compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions.

In the context of benzofuran derivatives, MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Analyze the flexibility of the ligand and the protein upon binding.

Investigate the role of water molecules in mediating ligand-target interactions.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

For instance, MD simulations have been employed to study the stability of complexes between benzothiazole derivatives and acetylcholinesterase, revealing that stable complexes are formed, which is crucial for their inhibitory activity. nih.gov Such studies on benzofuran systems would similarly provide valuable information on the stability and dynamics of their interactions with biological targets. mdpi.com

Electronic Structure and Aromaticity Studies of the Benzofuran System

The benzofuran ring system is a bicyclic aromatic heterocycle. Its electronic structure is a key determinant of its chemical properties and biological activity. The fusion of a benzene (B151609) ring with a furan ring results in a 10 π-electron system, which satisfies Hückel's rule for aromaticity. youtube.com

The presence of the oxygen heteroatom in the furan ring influences the electron distribution in the molecule. The lone pair of electrons on the oxygen atom participates in the π-electron system, contributing to the aromaticity. youtube.com This delocalization of electrons stabilizes the ring system.

Computational studies can provide detailed information about the electronic structure of benzofuran derivatives. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, which is important for understanding intermolecular interactions. pixel-online.net

The aromaticity of the benzofuran system is crucial for its ability to participate in π-stacking interactions, as discussed in the context of molecular docking. Furthermore, the electronic properties of the benzofuran ring can be modulated by the introduction of substituents, which in turn can influence the molecule's biological activity.

Advanced Research Applications and Structural Insights of Aminobenzofuran 2 Carboxylates

Role as a Privileged Scaffold in Modern Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The benzofuran (B130515) nucleus, a key component of methyl 6-aminobenzofuran-2-carboxylate, is considered one such privileged scaffold. nih.govbenthamscience.com Its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

To explore and optimize the biological activity of the aminobenzofuran-2-carboxylate scaffold, medicinal chemists employ various modification strategies. These strategies often involve altering the substituents on the benzofuran ring system to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the goal of improving the compound's biological properties. nih.govresearchgate.net For the aminobenzofuran-2-carboxylate scaffold, bioisosteric replacements can be applied to the amino and carboxylate groups, as well as to the benzene (B151609) and furan (B31954) rings. For instance, the carboxylic acid moiety can be replaced with other acidic functional groups, and the amide group can be substituted with bioisosteres like 1,2,3-triazoles to enhance metabolic stability. drughunter.comnih.gov

Common Bioisosteric Replacements for Key Functional Groups:

Functional GroupPotential BioisosteresRationale for Replacement
Carboxylic AcidTetrazole, Acylsulfonamide, Hydroxamic acidImprove metabolic stability, cell permeability, and oral bioavailability. drughunter.com
Amide1,2,3-Triazole, 1,2,4-Oxadiazole, TrifluoroethylamineEnhance metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov
Benzene RingThiophene, Pyridine (B92270), PyrazoleModulate electronic properties, solubility, and target interactions.

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds ("fragments") that bind to a biological target. These initial hits are then optimized and linked together to create more potent molecules. nih.gov

The aminobenzofuran-2-carboxylate scaffold is well-suited for FBDD. Its relatively simple structure and synthetic tractability allow for the creation of diverse fragment libraries. For example, a fragment-based approach was successfully used to develop benzofuran derivatives as inhibitors of the Escherichia coli DsbA enzyme, a key factor in bacterial virulence. nih.govlatrobe.edu.au Researchers have also designed and synthesized novel benzofuran derivatives as potent Mnk inhibitors using FBDD. nih.gov

Development of Novel Heterocyclic Leads for Chemical Libraries

The synthesis of diverse chemical libraries is crucial for high-throughput screening and the discovery of new bioactive compounds. The aminobenzofuran-2-carboxylate core provides a versatile platform for the construction of novel heterocyclic leads. Various synthetic methodologies have been developed to introduce a wide range of functional groups and ring systems onto the benzofuran scaffold. researchgate.netniscair.res.inresearchgate.net These methods enable the creation of large and diverse libraries of compounds for biological screening.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of benzofuran derivatives make them attractive candidates for applications in advanced materials science. While specific applications of this compound are still emerging, the broader class of aminobenzofurans has shown promise in areas such as:

Organic Electronics: The conjugated π-system of the benzofuran ring can facilitate charge transport, making these compounds potentially useful in organic light-emitting diodes (OLEDs) and organic photovoltaic (solar cell) applications. nih.gov

Optical Sensing: The fluorescence properties of some benzofuran derivatives can be sensitive to their local environment, allowing for their use as fluorescent probes for detecting specific ions or molecules.

LED Technologies: The tunable emission properties of aminobenzofurans could be exploited in the development of new materials for light-emitting diodes.

Investigation of Photophysical and Nonlinear Optical (NLO) Properties

The photophysical properties of aminobenzofuran-2-carboxylates, such as their absorption and emission of light, are of significant interest. The amino and carboxylate groups act as electron-donating and electron-withdrawing groups, respectively, creating a "push-pull" system that can lead to interesting optical properties.

Nonlinear optical (NLO) materials have applications in technologies like optical computing and telecommunications. jhuapl.edu The NLO properties of organic molecules are related to their molecular structure, particularly the presence of conjugated π-systems and electron donor-acceptor groups. nih.gov Theoretical studies on benzofuran derivatives have shown that modifying the substituents can significantly impact their NLO properties. For instance, substituting the amino group with a nitro group can lead to a significant enhancement of the nonlinear optical response. nih.gov

Calculated Optical Properties of Substituted Benzofurans: nih.gov

SubstituentMaximum Absorption (nm)Maximum Fluorescence (nm)First Hyperpolarizability (βvec) (a.u.)
-NH2~350~450Varies with solvent
-NHCH3Similar to -NH2Similar to -NH2Similar to -NH2
-NO2Red-shiftedRed-shiftedSignificantly increased
-OHSimilar to -NH2Similar to -NH2Similar to -NH2
-OCH3Similar to -NH2Similar to -NH2Similar to -NH2

Note: The values are approximate and depend on the solvent and computational method used.

Design and Mechanistic Studies of Enzyme Inhibitors

The aminobenzofuran-2-carboxylate scaffold has been explored for the design of enzyme inhibitors. The ability to modify the scaffold at multiple positions allows for the fine-tuning of interactions with the active site of a target enzyme. nih.gov

In vitro and theoretical studies have provided insights into the mechanisms of enzyme inhibition by benzofuran derivatives. For example, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), an important target for cancer immunotherapy. nih.gov Kinetic studies can reveal the mode of inhibition, such as whether it is competitive, noncompetitive, or uncompetitive, which provides valuable information for further drug development. nih.govlibretexts.org Molecular docking studies can further elucidate the binding interactions between the inhibitor and the enzyme at the atomic level. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of aminobenzofuran have been investigated for their potential to inhibit cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). An imbalance in acetylcholine levels is a key factor in the pathology of Alzheimer's disease.

In one study, a series of novel 3-aminobenzofuran derivatives were designed and synthesized as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The majority of these compounds demonstrated potent inhibitory activity against both enzymes. nih.gov For instance, one of the most effective compounds in this series, which features a 2-fluorobenzyl moiety, exhibited significant inhibitory action. nih.gov Kinetic analyses revealed that this compound acts as a mixed-type inhibitor of AChE. nih.gov

Furthermore, some of these 3-aminobenzofuran derivatives were also found to inhibit the aggregation of amyloid-β peptide, another hallmark of Alzheimer's disease. nih.gov The inhibitory concentrations (IC₅₀) for these compounds against AChE and BChE were determined, with several derivatives showing activity in the micromolar range. nih.gov

Another study focused on benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives as cholinesterase inhibitors. researchgate.net Several of these synthesized compounds were identified as potent inhibitors of butyrylcholinesterase, with IC₅₀ values ranging from 0.054 to 2.7 µM. researchgate.net

The following interactive table summarizes the cholinesterase inhibitory activities of some representative aminobenzofuran derivatives from the literature.

Farnesyltransferase Inhibition

Farnesyltransferase is an enzyme that plays a crucial role in post-translational modification of several proteins, including the Ras protein, which is implicated in cancer development. Inhibitors of farnesyltransferase are therefore of interest as potential anticancer agents.

Research into benzofuran-based farnesyltransferase inhibitors has yielded promising results. A series of such compounds were designed and synthesized, with some demonstrating potent enzymatic inhibitory activity. nih.gov One particular derivative was identified as a highly potent inhibitor with an IC₅₀ value of 1.1 nM and showed significant antitumor activity in human cancer xenograft models in mice. nih.gov These findings underscore the potential of the benzofuran scaffold in the design of novel farnesyltransferase inhibitors. nih.gov

Aspartokinase Inhibition

Aspartokinase is an essential enzyme in the biosynthetic pathway of several amino acids, including lysine, threonine, and methionine, in bacteria and plants. As this pathway is absent in animals, aspartokinase is a potential target for the development of novel antibiotics and herbicides. Currently, there is a lack of specific research in the available scientific literature on the inhibition of aspartokinase by this compound or related benzofuran derivatives.

Enoyl Reductase Inhibition

Enoyl-acyl carrier protein reductase (ENR) is a key enzyme in the fatty acid biosynthesis pathway of bacteria and is a validated target for antibacterial drugs. nih.govwikipedia.org Despite the interest in ENR inhibitors, there is a notable absence of studies in the current scientific literature investigating the potential of this compound or other benzofuran derivatives as inhibitors of this enzyme.

Structure-Activity Relationship (SAR) Studies for Benzofuran Derivatives: Correlating Structural Features with Functional Modulation

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective drug candidates. For benzofuran derivatives, several SAR studies have provided insights into the structural requirements for various biological activities.

In the context of P-glycoprotein inhibition, a study on novel 2-aminobenzofuran derivatives highlighted key structural features for activity. The nature and position of substituents on the benzofuran ring were found to significantly influence the inhibitory potency. wikipedia.org

For benzofuran derivatives with anticancer properties, SAR studies have indicated that modifications at the 2- and 3-positions of the benzofuran ring can have a profound impact on their cytotoxic effects. google.com

The following interactive table summarizes some general SAR findings for benzofuran derivatives.

Supramolecular Chemistry and Self-Assembly Potential

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The ability of molecules to self-assemble into well-defined architectures is of great interest for applications in materials science and nanotechnology.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of eco-friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Promising areas for exploration include:

Palladium-on-Carbon (Pd/C) Catalysis : The use of commercially available, stable, and recyclable catalysts like Pd/C for converting substituted allyl-phenols presents a sustainable option. chemistryviews.org This method is appealing due to its operational simplicity and the ease of catalyst removal by filtration. chemistryviews.org

[4+1] Cycloaddition Reactions : A novel and highly efficient strategy involves the scandium-triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides (generated in situ) and isocyanides. This method provides direct access to the 2-aminobenzofuran scaffold under mild conditions and has the potential for high yields. researchgate.netmdpi.comnih.gov

Biocatalysis : The application of enzymes, such as membrane-bound glucosyltransferases, offers a green alternative for synthesizing benzofuran (B130515) derivatives. nih.gov Exploring enzymatic pathways could lead to highly selective syntheses under mild, aqueous conditions, significantly reducing the environmental footprint. researchgate.net

A comparative analysis of these emerging methodologies against classical approaches highlights the potential for significant improvements in sustainability and efficiency.

MethodologyKey FeaturesPotential AdvantagesCatalyst/Reagent Examples
Palladium-on-Carbon CatalysisHeterogeneous catalysis from allyl-phenolsRecyclable catalyst, simple filtration, stable chemistryviews.orgPd/C
Transition Metal CatalysisOne-pot Sonogashira coupling and cyclizationHigh efficiency, good yields (70-91%) nih.gov(PPh3)PdCl2/CuI, JohnPhosAuCl/AgNTf2 nih.gov
[4+1] CycloadditionReaction of in situ generated o-QMs with isocyanidesHigh yields (up to 93%), mild conditions mdpi.comnih.govSc(OTf)3 mdpi.com
BiocatalysisEnzyme-mediated synthesisHigh selectivity, aqueous conditions, sustainable nih.govresearchgate.netGlucosyltransferases nih.gov

Integration of Advanced in situ Spectroscopic Characterization Techniques

To optimize reaction conditions and maximize yields for the synthesis of Methyl 6-aminobenzofuran-2-carboxylate, a deeper understanding of the reaction as it happens is crucial. Advanced in situ (in the reaction mixture) spectroscopic techniques can provide real-time data on the formation of intermediates and products.

Future research should integrate techniques like:

FT-IR and Raman Spectroscopy : These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their unique vibrational fingerprints.

NMR Spectroscopy : In situ NMR can provide detailed structural information about transient species formed during the reaction, offering direct insight into the reaction pathway.

Mass Spectrometry : Techniques like ReactIR with integrated mass spectrometry can identify and track key species throughout the reaction, helping to elucidate complex reaction networks.

By employing these Process Analytical Technologies (PAT), researchers can gain a comprehensive understanding of reaction kinetics and mechanisms, enabling more precise control and optimization of the synthetic process.

Deeper Mechanistic Investigations of Chemical Reactions and Kinetics

A fundamental understanding of reaction mechanisms is essential for the rational design of improved synthetic protocols. For benzofuran formation, several pathways have been proposed, including Diels-Alder reactions, ring-opening mechanisms, and various cyclization sequences. nih.govresearchgate.net

Future investigations should focus on:

Computational Modeling : Quantum calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and determine the energetics of intermediates and transition states. researchgate.net For example, studies have shown that a ring-opening mechanism for benzofuran formation can be energetically more favorable than a Diels-Alder pathway in certain catalytic systems. researchgate.net

Kinetic Studies : Detailed experimental kinetic analysis can help validate proposed mechanisms. By systematically varying reaction parameters (temperature, concentration, catalyst loading) and monitoring reaction rates, researchers can determine activation energies and reaction orders, which are critical for understanding the rate-determining steps. researchgate.net

Intermediate Trapping and Isotope Labeling : These classical mechanistic investigation techniques can provide definitive evidence for the existence of proposed intermediates and pathways, complementing computational and kinetic data.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the design of new molecules with desired properties and predict their behavior, reducing the need for time-consuming and expensive laboratory experiments. nih.govchemrxiv.org

For this compound and its derivatives, AI/ML can be applied to:

Property Prediction : ML models, particularly Graph Neural Networks (GNNs), can be trained on existing data to predict various properties such as solubility, toxicity, and biological activity (e.g., Quantitative Structure-Activity Relationship or QSAR). nih.govgu.se This allows for the rapid virtual screening of large libraries of potential derivatives. nih.gov

Generative Models : Deep generative models can design entirely new benzofuran-based molecules that are optimized for specific properties, such as binding affinity to a particular biological target. nih.gov

Reaction Optimization : Automated ML pipelines can be developed to optimize reaction conditions for synthesis, leading to improved yields and purity. chemrxiv.org

The integration of AI/ML represents a paradigm shift, moving from trial-and-error experimentation to data-driven, predictive chemical design. nih.gov

Expanded Exploration of Structure-Property Relationships for Emerging Applications

The specific arrangement of the amino and carboxylate groups on the benzofuran core of this compound dictates its chemical and physical properties. Understanding these structure-property relationships is key to unlocking its potential in new applications. researchgate.net

Future research should systematically explore how modifications to this scaffold affect its function:

Pharmacological Activity : The benzofuran scaffold is a component of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scienceopen.commdpi.comresearchgate.net Studies on related aminobenzofurans have identified potent inhibitors of P-glycoprotein, which is involved in multidrug resistance in cancer. researchgate.netnih.gov Further derivatization and biological screening could lead to the discovery of novel therapeutic agents. nih.gov

Materials Science : Benzofuran derivatives are utilized in the development of organic photovoltaics and field-effect transistors. nih.gov The electronic properties of this compound could be tuned by chemical modification to develop new materials for optoelectronic devices.

Photophysical Properties : The introduction of a benzofuran ring can significantly alter the photophysical properties of chromophores like pyrene (B120774), leading to shifts in absorption and emission spectra. researchgate.net This suggests that derivatives of this compound could be explored as fluorescent probes or components in organic light-emitting diodes (OLEDs). researchgate.net

Application AreaBasis of PotentialRelevant Substituent EffectsExample Activities of Related Compounds
Medicinal ChemistryBenzofuran core is a known pharmacophore scienceopen.comElectron-donating/withdrawing groups on the rings can modulate binding affinity and activity nih.govP-glycoprotein inhibition, researchgate.netnih.gov anticancer, mdpi.com anticholinesterase activity nih.gov
Materials ScienceRole in organic photovoltaics and transistors nih.govModifications affecting electron density and molecular packingBenzothieno[3,2-b]benzothiophene (BTBT) derivatives in field-effect transistors nih.gov
PhotophysicsModulation of chromophore absorption/emission researchgate.netAnnulation of benzofuran to polycyclic aromatic hydrocarbonsBathochromic shift in pyrene hybrids, potential for OLEDs and sensors researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 6-aminobenzofuran-2-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step reactions involving benzofuran core formation, functional group introduction, and esterification. A typical approach includes:

  • Step 1 : Constructing the benzofuran ring through thermal rearrangement of phenolic esters with propargyl bromide under basic conditions (e.g., K₂CO₃/CuI catalysis) .
  • Step 2 : Introducing the amino group at position 6 via nitration followed by reduction or direct nucleophilic substitution.
  • Step 3 : Esterification of the carboxylic acid intermediate using methanol under acidic or enzymatic conditions. Key variables : Temperature (>80°C for cyclization), solvent polarity (DMF for nucleophilic substitution), and catalyst selection (Pd/C for hydrogenation). Yields typically range from 40–60%, with purity confirmed by HPLC .

Q. How is this compound characterized structurally?

Structural characterization involves:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., amino group at C6, ester at C2). Discrepancies between experimental and theoretical shifts may arise due to solvent effects or hydrogen bonding .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~221.07 for C10_{10}H9_{9}NO3+_3^+).
  • X-ray crystallography : For absolute configuration determination, though crystallization may require co-crystallization agents due to low melting points .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the puckering conformation of the benzofuran ring?

The benzofuran ring’s non-planarity is quantified using Cremer-Pople puckering coordinates (amplitude QQ, polar angles θ and φ). For this compound:

  • Method : Refine X-ray data with SHELXL (e.g., SHELX-2018/3) to calculate out-of-plane displacements. Use ORTEP-3 for graphical visualization of thermal ellipsoids .
  • Example : A θ ≈ 30° indicates envelope puckering, while φ defines pseudorotation phase. Discrepancies between computational (DFT-optimized) and experimental geometries may highlight lattice packing effects .

Q. How should researchers address contradictions between theoretical and experimental spectral data?

Discrepancies in NMR or IR spectra (e.g., unexpected downfield shifts in 1^1H NMR) can arise from:

  • Solvent interactions : Compare data in DMSO-d6 vs. CDCl3; hydrogen bonding with DMSO may deshield protons .
  • Tautomerism : Use variable-temperature NMR to detect equilibrium between amino and imino forms.
  • Impurity analysis : Employ LC-MS to rule out byproducts (e.g., unreacted intermediates) .

Q. What computational methods are optimal for predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states for reactions at the amino or ester groups.
  • MD simulations : Assess solvation effects on reaction kinetics (e.g., polar aprotic solvents accelerate acyl transfer) .
  • Data validation : Cross-reference computed electrostatic potential maps with experimental Hammett constants for substituent effects .

Methodological Recommendations

  • Synthesis : Optimize amino group introduction via Buchwald-Hartwig coupling for higher regioselectivity .
  • Characterization : Pair XRD with solid-state NMR to resolve dynamic disorder in crystal structures .
  • Data Analysis : Use Gaussian or ORCA for DFT benchmarking against experimental spectral data .

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